1-(4-Fluorophenyl)butane-1,4-diol

LogP Lipophilicity Drug Design

Researchers designing SAR studies often face confounding variables when probing lipophilicity effects because modifications to core scaffolds inadvertently alter polar surface area. 1-(4-Fluorophenyl)butane-1,4-diol (CAS 1267310-14-4) solves this by providing a TPSA (40.46 Ų) identical to its unsubstituted and chloro analogs, isolating LogP as the sole variable in permeability assays. - Enables clean SAR comparator studies with an intermediate LogP of 1.63. - Incorporates a para-fluoro substituent for reaction monitoring via 19F NMR. - Serves as a versatile diol monomer for synthesizing fluorinated polyesters or polyurethanes. Supplied at 95% purity with reliable global logistics for R&D continuity.

Molecular Formula C10H13FO2
Molecular Weight 184.21
CAS No. 1267310-14-4
Cat. No. B2661660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)butane-1,4-diol
CAS1267310-14-4
Molecular FormulaC10H13FO2
Molecular Weight184.21
Structural Identifiers
SMILESC1=CC(=CC=C1C(CCCO)O)F
InChIInChI=1S/C10H13FO2/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6,10,12-13H,1-2,7H2
InChIKeyLUTUTNRRNQQBIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Fluorophenyl)butane-1,4-diol: Identity & Sourcing


1-(4-Fluorophenyl)butane-1,4-diol is a fluorinated aromatic diol with the molecular formula C10H13FO2 and a molecular weight of 184.21 g/mol . The compound features a para-fluorophenyl group attached to the C1 position of a butane-1,4-diol backbone . As a small molecule scaffold bearing two hydroxyl groups, it is commercially available from multiple suppliers at standard purities of 95% . The compound is classified as a research-use-only chemical intermediate, with no approved therapeutic applications .

1-(4-Fluorophenyl)butane-1,4-diol: Why Substitution Fails


Substitution of the para-fluoro substituent in 1-(4-fluorophenyl)butane-1,4-diol with hydrogen, methyl, chloro, or methoxy groups yields structurally related diols that exhibit distinct physicochemical property profiles. The fluoro substituent confers a unique combination of moderate electron-withdrawing character, small steric bulk (comparable to hydrogen), and the potential for 19F NMR spectroscopic monitoring [1]. These differences manifest as quantifiable variations in lipophilicity (LogP), molecular weight, and polar surface area relative to unsubstituted and alternative para-substituted analogs, which directly impact solubility, membrane permeability, and synthetic utility in medicinal chemistry campaigns .

1-(4-Fluorophenyl)butane-1,4-diol: Physicochemical Differentiation


Lipophilicity (LogP) Comparison

1-(4-Fluorophenyl)butane-1,4-diol exhibits a computed LogP value of 1.6316, representing an intermediate lipophilicity profile among common para-substituted aryl diol analogs . The fluoro substituent increases LogP by approximately 0.11–0.53 log units relative to the unsubstituted phenyl analog, while remaining significantly less lipophilic than the chloro-substituted derivative [1].

LogP Lipophilicity Drug Design

Molecular Weight & 19F NMR Advantage

The molecular weight of 1-(4-fluorophenyl)butane-1,4-diol is 184.21 g/mol, which is 18.0 g/mol higher than the unsubstituted phenyl analog and 16.5–16.6 g/mol lower than the chloro-substituted analog . This incremental mass increase, attributable solely to the fluoro substituent, provides a distinguishing feature for mass spectrometry detection and may influence metabolic stability in biological systems [1].

Molecular Weight 19F NMR Metabolic Stability

Polar Surface Area (PSA) Consistency

1-(4-Fluorophenyl)butane-1,4-diol exhibits a topological polar surface area (TPSA) of 40.46 Ų, identical to the unsubstituted phenyl analog and comparable to the chloro and methyl derivatives (40.46–40.5 Ų) [1]. The methoxy analog shows a slightly elevated PSA of 49.69 Ų due to the additional oxygen atom .

PSA Permeability Oral Bioavailability

Commercial Availability & Purity

1-(4-Fluorophenyl)butane-1,4-diol is available from multiple research chemical suppliers (AKSci, Bidepharm, Leyan, CymitQuimica) at standard purities of 95%, matching the purity specifications of the unsubstituted and chloro analogs . However, procurement of the fluoro derivative requires confirmation of CAS 1267310-14-4 and MFCD19313997 to avoid inadvertent substitution with the more widely cataloged 1-phenylbutane-1,4-diol (CAS 4850-50-4) [1].

Commercial Availability Purity Procurement

1-(4-Fluorophenyl)butane-1,4-diol: Key Research Applications


19F NMR Monitoring in Medicinal Chemistry

In medicinal chemistry campaigns where reaction progress or metabolite tracking via 19F NMR is desired, 1-(4-fluorophenyl)butane-1,4-diol provides a unique spectroscopic handle absent in the unsubstituted phenyl, methyl, and methoxy analogs [1]. The incremental molecular weight (+18.0 g/mol vs. unsubstituted) also facilitates distinct MS/MS fragmentation pattern recognition in LC-MS workflows .

SAR Studies: Probing Lipophilicity Effects

Given its intermediate LogP value (1.6316) relative to the unsubstituted analog (LogP ≈ 1.1–1.91) and the more lipophilic chloro analog (LogP = 2.1459), this compound is ideally suited as a comparator in SAR series exploring the impact of modest lipophilicity increases on target binding or cellular permeability, without introducing additional hydrogen bond donors or acceptors that would confound interpretation .

Synthetic Intermediate for Fluorinated Heterocycles

The presence of both a para-fluorophenyl group and two hydroxyl functionalities enables this diol to serve as a versatile building block for the synthesis of fluorinated tetrahydrofuran derivatives, polyesters, or polyurethanes where the fluoro substituent may impart enhanced thermal stability or altered dielectric properties compared to non-fluorinated analogs [1].

Physicochemical Profiling in Drug Discovery

The identical TPSA (40.46 Ų) shared by the fluoro, unsubstituted, and chloro analogs allows researchers to isolate the contribution of lipophilicity (LogP) to permeability, solubility, and protein binding in parallel artificial membrane permeability assays (PAMPA) or equilibrium dialysis studies, providing a cleaner dataset than analogs where both PSA and LogP vary simultaneously .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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